molecular formula C16H13NO3 B2475032 2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1023874-78-3

2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2475032
CAS No.: 1023874-78-3
M. Wt: 267.284
InChI Key: KTEFXGGXUWVDMG-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a unique structure that includes an indanone moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves a multi-step process. One common method includes the reaction of 1,3-indandione with malononitrile under basic conditions to form the intermediate compound, which is then further reacted with 4,4-dimethyl-3-oxopentanenitrile. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction can produce amine derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indanone derivatives and nitrile-containing compounds, such as:

Uniqueness

What sets 2-(1,3-Dioxoindan-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile apart is its unique combination of an indanone moiety and a nitrile group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research exploring new pharmaceutical agents .

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-16(2,3)15(20)11(8-17)12-13(18)9-6-4-5-7-10(9)14(12)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEFXGGXUWVDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=C1C(=O)C2=CC=CC=C2C1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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